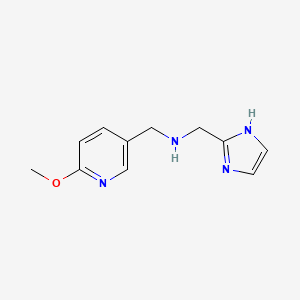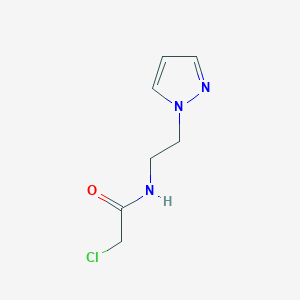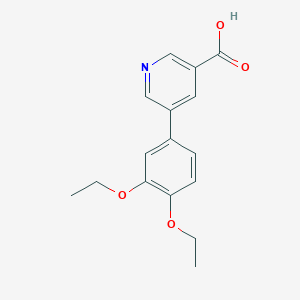
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that is involved in various physiological processes. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
作用機序
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine works by selectively blocking the activation of P2Y1 receptors by their ligands, such as ADP and ATP. P2Y1 receptors are involved in various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. By blocking P2Y1 receptor activation, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate these signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to have various biochemical and physiological effects, depending on the system being studied. In platelets, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits the release of neurotransmitters such as glutamate and GABA, which can affect synaptic transmission and plasticity. In the immune system, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate the activation of immune cells such as macrophages and T cells.
実験室実験の利点と制限
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is also available in high purity and yield, making it suitable for use in various experimental systems.
However, there are also limitations to the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. For example, it may not be suitable for use in vivo due to its limited bioavailability and rapid metabolism. In addition, the effects of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine may be influenced by other factors such as the concentration of endogenous ligands and the presence of other receptors.
将来の方向性
There are several future directions for the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. One area of interest is the role of P2Y1 receptors in the regulation of inflammation and immune responses. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to modulate immune cell activation and cytokine production, suggesting that it may have potential therapeutic applications in inflammatory diseases.
Another area of interest is the role of P2Y1 receptors in the regulation of synaptic plasticity and cognitive function. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to affect neurotransmitter release and synaptic transmission, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is a selective antagonist of the P2Y1 receptor that has been used in scientific research to investigate the role of this receptor in various biological systems. Its specific modulation of P2Y1 receptor signaling pathways has led to insights into the mechanisms underlying platelet aggregation, neurotransmitter release, and immune cell activation. While there are limitations to its use in scientific research, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has potential applications in the treatment of inflammatory and neurological disorders.
合成法
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can be synthesized using a multistep process that involves the reaction of 2-chloromethylimidazole with 6-methoxypyridine-3-carbaldehyde, followed by reduction and further chemical modifications. The final product is obtained in high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used in various scientific studies to investigate the role of P2Y1 receptors in different biological systems, including the cardiovascular, nervous, and immune systems. For example, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used to study the effects of P2Y1 receptor activation on platelet aggregation, which is important in the formation of blood clots. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has also been used to investigate the role of P2Y1 receptors in the regulation of neurotransmitter release in the brain.
特性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-3-2-9(7-15-11)6-12-8-10-13-4-5-14-10/h2-5,7,12H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUQVZVUCSMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)